Tonapofylline

Übersicht

Beschreibung

Tonapofylline is a xanthine derivative that acts as a selective antagonist of the A1 adenosine receptor. It has been investigated for its potential therapeutic applications in treating heart failure, renal insufficiency, and congestive heart failure .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Tonapofyllin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion spezifischer Vorstufen unter kontrollierten Bedingungen beinhaltet.

Industrielle Produktionsmethoden: Die industrielle Produktion von Tonapofyllin beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Kristallisation, Reinigung und Qualitätskontrolle umfassen, um die pharmazeutischen Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tonapofyllin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Xanthingerüst verändern.

Substitution: Substitutionsreaktionen können verschiedene Substituenten in das Molekül einführen und seine chemischen Eigenschaften verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride unter geeigneten Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu oxidierten Xanthinderivaten führen, während Substitutionsreaktionen verschiedene substituierte Xanthinverbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Forschungswerkzeug zur Untersuchung von Adenosinrezeptorinteraktionen und Signalwegen verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse und Rezeptorbindung.

Medizin: Wird wegen seines therapeutischen Potenzials bei der Behandlung von Herzinsuffizienz, Niereninsuffizienz und anderen Herz-Kreislauf-Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung pharmazeutischer Formulierungen und als Referenzverbindung in der Arzneimittelforschung eingesetzt

5. Wirkmechanismus

Tonapofyllin übt seine Wirkung aus, indem es mit hoher Affinität an A1-Adenosinrezeptoren bindet und als kompetitiver Antagonist wirkt. Diese Bindung hemmt die Wirkung von Adenosin, was zu verschiedenen physiologischen Effekten führt. In der Niere blockiert Tonapofyllin A1-Adenosinrezeptoren, hält die glomeruläre Filtrationsrate aufrecht und fördert die Natriurese. Dieser Mechanismus ist bei Erkrankungen wie Herzinsuffizienz und Niereninsuffizienz vorteilhaft .

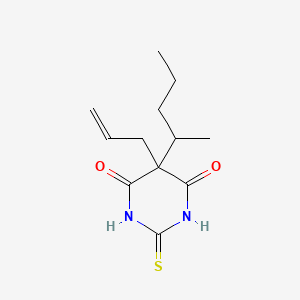

Ähnliche Verbindungen:

Pentoxifyllin: Ein weiteres Xanthinderivat, das zur Behandlung der intermittierenden Claudicatio verwendet wird.

Theophyllin: Ein Xanthinderivat, das als Bronchodilatator bei Atemwegserkrankungen verwendet wird.

Koffein: Ein bekanntes Xanthinderivat mit stimulierenden Wirkungen

Vergleich: Tonapofyllin ist einzigartig in seiner hohen Selektivität für A1-Adenosinrezeptoren, was es besonders effektiv bei der gezielten Ansteuerung spezifischer physiologischer Wege macht. Im Gegensatz zu anderen Xanthinderivaten bietet die selektive Antagonisierung von A1-Adenosinrezeptoren durch Tonapofyllin deutliche therapeutische Vorteile bei der Behandlung von Herz-Kreislauf- und Nierenerkrankungen .

Wirkmechanismus

Tonapofylline exerts its effects by binding with high affinity to A1 adenosine receptors, acting as a competitive antagonist. This binding inhibits the action of adenosine, leading to various physiological effects. In the kidney, this compound blocks A1 adenosine receptors, maintaining glomerular filtration rate and promoting natriuresis. This mechanism is beneficial in conditions such as heart failure and renal insufficiency .

Vergleich Mit ähnlichen Verbindungen

Pentoxifylline: Another xanthine derivative used to treat intermittent claudication.

Theophylline: A xanthine derivative used as a bronchodilator in respiratory diseases.

Caffeine: A well-known xanthine derivative with stimulant effects

Comparison: Tonapofylline is unique in its high selectivity for A1 adenosine receptors, making it particularly effective in targeting specific physiological pathways. Unlike other xanthine derivatives, this compound’s selective antagonism of A1 adenosine receptors provides distinct therapeutic advantages in treating cardiovascular and renal conditions .

Eigenschaften

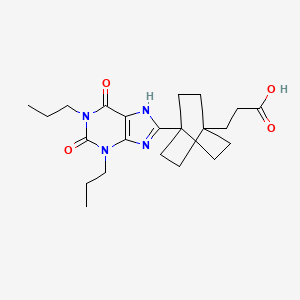

IUPAC Name |

3-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-1-bicyclo[2.2.2]octanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O4/c1-3-13-25-17-16(18(29)26(14-4-2)20(25)30)23-19(24-17)22-10-7-21(8-11-22,9-12-22)6-5-15(27)28/h3-14H2,1-2H3,(H,23,24)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTVVWUOTJRXKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34CCC(CC3)(CC4)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187611 | |

| Record name | Tonapofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Stimulation of A1 adenosine receptors in the kidney reduces glomerular filtration rate (GFR) via tubuloglomerular feedback and increases sodium reabsorption. Blocking A1 adenosine receptors would therefore maintain GFR and cause natriuresis. Tonapofylline is a xanthine derivative that binds with high affinity to A1 adenosine receptors from several species including human and acts as a competitive antagonist at these receptors. | |

| Record name | Tonapofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12569 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

340021-17-2 | |

| Record name | Tonapofylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340021-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tonapofylline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0340021172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tonapofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12569 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tonapofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TONAPOFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83VNU4U44T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

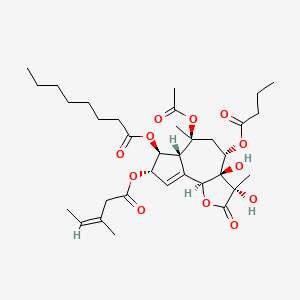

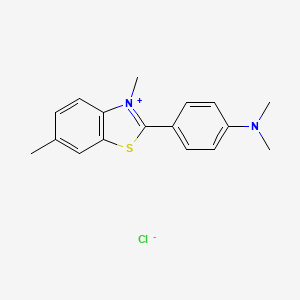

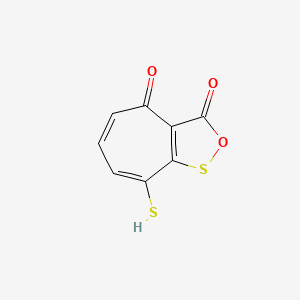

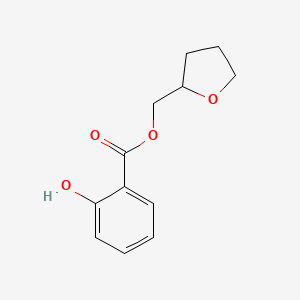

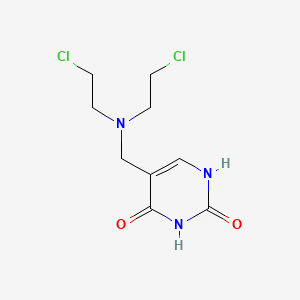

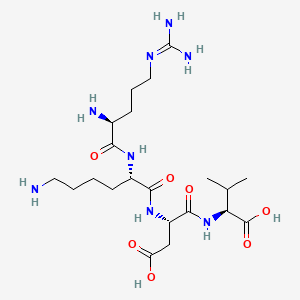

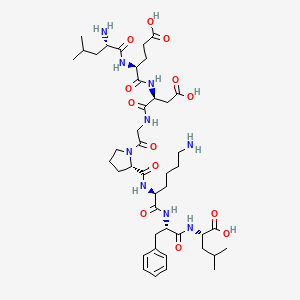

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

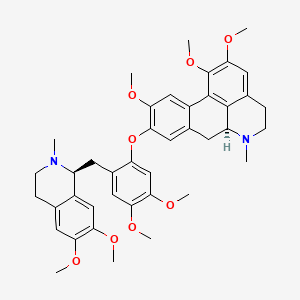

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride](/img/structure/B1683124.png)

![[Asu1,6,Arg8]-VASOPRESSIN](/img/structure/B1683143.png)